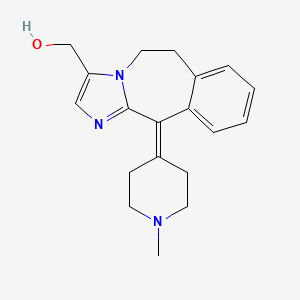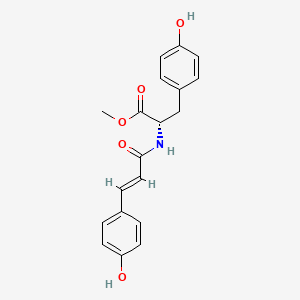
N-p-Coumaroyltyrosine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-p-Coumaroyltyrosine Methyl Ester is an organic compound belonging to the class of esters It is derived from the esterification of N-p-Coumaroyltyrosine, which is a conjugate of p-coumaric acid and tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-p-Coumaroyltyrosine Methyl Ester typically involves the esterification of N-p-Coumaroyltyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{N-p-Coumaroyltyrosine} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield N-p-Coumaroyltyrosine and methanol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: N-p-Coumaroyltyrosine and methanol.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives of the original ester.
Wissenschaftliche Forschungsanwendungen
N-p-Coumaroyltyrosine Methyl Ester has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-p-Coumaroyltyrosine Methyl Ester involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed to release N-p-Coumaroyltyrosine, which then exerts its biological effects. The compound may target specific enzymes involved in oxidative stress and inflammation pathways, thereby modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-p-Coumaroyltyrosine: The parent compound, which lacks the ester group.
p-Coumaric Acid: A precursor in the synthesis of N-p-Coumaroyltyrosine.
Tyrosine: An amino acid that forms part of the structure of N-p-Coumaroyltyrosine.
Uniqueness: N-p-Coumaroyltyrosine Methyl Ester is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound. The ester group enhances its solubility in organic solvents and may influence its biological activity.
Eigenschaften
Molekularformel |
C19H19NO5 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C19H19NO5/c1-25-19(24)17(12-14-4-9-16(22)10-5-14)20-18(23)11-6-13-2-7-15(21)8-3-13/h2-11,17,21-22H,12H2,1H3,(H,20,23)/b11-6+/t17-/m0/s1 |
InChI-Schlüssel |
GHGQUMXNRYULMG-CEUCYRDJSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C2=CC=C(C=C2)O |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


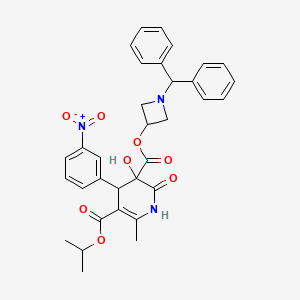
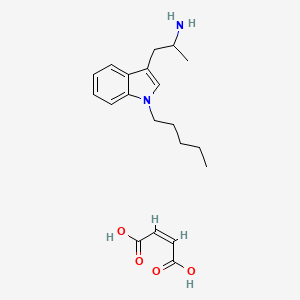

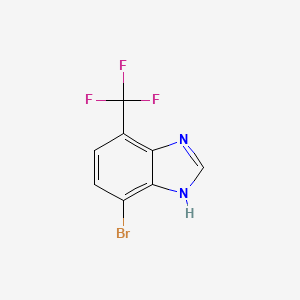
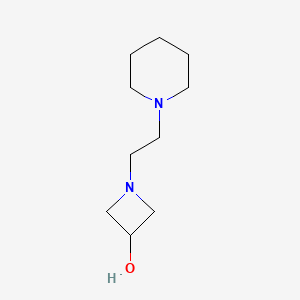

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
